molecular formula C21H21N3O B14859738 N'-(2-(Benzofuran-2-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine

N'-(2-(Benzofuran-2-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B14859738
M. Wt: 331.4 g/mol
InChI Key: QGFNKGFEXHLAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine is a complex organic compound that features a benzofuran moiety linked to a quinoline structure via a dimethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones. The quinoline structure can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.

The final step involves the coupling of the benzofuran and quinoline structures through a nucleophilic substitution reaction, where the dimethylaminoethyl chain acts as a linker. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl chain, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Alkyl halides, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The benzofuran and quinoline moieties can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzofuran-2-yl)-N-[2-(methylamino)ethyl]quinolin-4-amine
  • 2-(1-benzofuran-2-yl)-N-[2-(ethylamino)ethyl]quinolin-4-amine
  • 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)propyl]quinolin-4-amine

Uniqueness

Compared to similar compounds, 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine exhibits unique properties due to the presence of the dimethylaminoethyl chain, which enhances its solubility and ability to interact with biological targets. This makes it a more potent candidate for medicinal applications, particularly in the development of anticancer therapies.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1-benzofuran-2-yl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C21H21N3O/c1-24(2)12-11-22-18-14-19(23-17-9-5-4-8-16(17)18)21-13-15-7-3-6-10-20(15)25-21/h3-10,13-14H,11-12H2,1-2H3,(H,22,23)

InChI Key

QGFNKGFEXHLAOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.